1-Chloro-2-methoxy-3,5-dinitro-4-phenoxybenzene
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Overview
Description
1-Chloro-2-methoxy-3,5-dinitro-4-phenoxybenzene is an organic compound with a complex structure that includes a benzene ring substituted with chlorine, methoxy, nitro, and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2-methoxy-3,5-dinitro-4-phenoxybenzene typically involves multiple steps, including nitration, chlorination, and etherification reactions. For example, the nitration of a suitable benzene derivative can be achieved using a mixture of nitric acid and sulfuric acid at controlled temperatures . Chlorination can be performed using chlorine gas or other chlorinating agents in the presence of a catalyst such as iron(III) chloride . The methoxy and phenoxy groups can be introduced through etherification reactions using appropriate alkylating agents and base catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and chlorination processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The specific conditions and reagents used can vary depending on the scale and desired yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-2-methoxy-3,5-dinitro-4-phenoxybenzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring reacts with electrophiles to form substituted products.
Common Reagents and Conditions
Nitration: Nitric acid and sulfuric acid mixture.
Chlorination: Chlorine gas or other chlorinating agents with iron(III) chloride as a catalyst.
Reduction: Hydrogen gas with a metal catalyst or metal hydrides.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Amino Derivatives: Reduction of nitro groups results in amino derivatives.
Substituted Benzene Derivatives: Electrophilic aromatic substitution leads to various substituted benzene derivatives.
Oxidized Products: Oxidation of methoxy groups forms aldehydes or carboxylic acids.
Scientific Research Applications
1-Chloro-2-methoxy-3,5-dinitro-4-phenoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Chloro-2-methoxy-3,5-dinitro-4-phenoxybenzene involves its interaction with molecular targets such as enzymes or receptors. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The compound’s structure allows it to participate in specific binding interactions with target molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
1-Chloro-4-phenoxybenzene: Similar structure but lacks the nitro and methoxy groups.
2-Chloro-1,3-dinitro-5-(trifluoromethyl)benzene: Contains nitro and chloro groups but has a trifluoromethyl group instead of methoxy and phenoxy groups.
Uniqueness
1-Chloro-2-methoxy-3,5-dinitro-4-phenoxybenzene is unique due to its combination of substituents, which confer distinct chemical and physical properties.
Properties
CAS No. |
62530-10-3 |
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Molecular Formula |
C13H9ClN2O6 |
Molecular Weight |
324.67 g/mol |
IUPAC Name |
1-chloro-2-methoxy-3,5-dinitro-4-phenoxybenzene |
InChI |
InChI=1S/C13H9ClN2O6/c1-21-12-9(14)7-10(15(17)18)13(11(12)16(19)20)22-8-5-3-2-4-6-8/h2-7H,1H3 |
InChI Key |
DWEVVMDXJLTAMP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1[N+](=O)[O-])OC2=CC=CC=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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